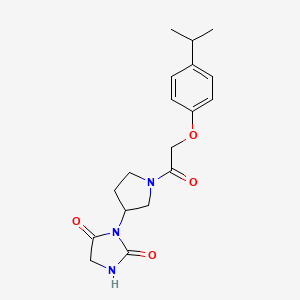
3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione, with the CAS number 2034387-84-1, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, mechanisms of action, and therapeutic potential based on recent research findings.
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 345.4 g/mol
- Structure : The compound features a pyrrolidine ring and an imidazolidine dione structure, which are critical for its biological interactions.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell viability in vitro.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung cancer) | 114.25 |
| HeLa (Cervical cancer) | 148.59 |
The above table summarizes the half-maximal inhibitory concentration (IC50) values obtained from MTT assays, indicating the compound's potential as an anticancer agent .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Tyrosine Kinase Inhibition : Preliminary studies suggest that this compound may act as a tyrosine kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased cellular stress and eventual cell death .
In Vivo Studies
In vivo experiments have further elucidated the therapeutic potential of this compound. Using a xenograft model in nude mice implanted with A549-luc cells, the following observations were made:
- Tumor growth was significantly reduced in treated groups compared to controls.
- Histopathological analysis revealed reduced tumor size and improved survival rates among treated mice .
Case Studies
A notable case study involved the administration of varying doses of this compound to groups of nude mice over a period of four weeks. The results indicated that higher doses correlated with greater tumor suppression and minimal toxicity. Mice were monitored for weight changes and overall health throughout the study period.
Eigenschaften
IUPAC Name |
3-[1-[2-(4-propan-2-ylphenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12(2)13-3-5-15(6-4-13)25-11-17(23)20-8-7-14(10-20)21-16(22)9-19-18(21)24/h3-6,12,14H,7-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECRNSHWNVOCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














